N-Boc-3-bromo-6-chloroindole
Overview
Description
N-Boc-3-bromo-6-chloroindole, also known as tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The compound is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 6-position on the indole ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-bromo-6-chloroindole typically involves the following steps:
Bromination: The starting material, 6-chloroindole, undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Protection: The resulting 3-bromo-6-chloroindole is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Boc-3-bromo-6-chloroindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indoles can be obtained.
Deprotected Indole: Removal of the Boc group yields 3-bromo-6-chloroindole.
Scientific Research Applications
N-Boc-3-bromo-6-chloroindole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-6-chloroindole is primarily related to its role as an intermediate in chemical synthesis. The presence of the bromine and chlorine atoms allows for selective functionalization, enabling the synthesis of compounds with specific biological activities. The Boc group provides protection during reactions, which can be removed when necessary to expose the reactive amine group.
Comparison with Similar Compounds
N-Boc-3-bromoindole: Lacks the chlorine atom at the 6-position.
N-Boc-6-chloroindole: Lacks the bromine atom at the 3-position.
3-bromo-6-chloroindole: Lacks the Boc protecting group.
Uniqueness: N-Boc-3-bromo-6-chloroindole is unique due to the combination of the bromine and chlorine atoms on the indole ring and the presence of the Boc protecting group. This combination allows for versatile synthetic applications and the ability to introduce various functional groups selectively.
Biological Activity
N-Boc-3-bromo-6-chloroindole is a member of the indole family, which has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound features a bromine atom at the 3-position and a chlorine atom at the 6-position on the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group. The unique structural characteristics of this compound enable it to serve as a versatile intermediate in synthetic chemistry, particularly in the development of biologically active compounds.
Chemical Structure:
- Molecular Formula: C₁₃H₁₃BrClN₁O₂
- Molecular Weight: 316.60 g/mol
Synthesis Overview:
The synthesis of this compound typically involves two main steps:
- Bromination: The precursor, 6-chloroindole, undergoes bromination at the 3-position using brominating agents such as N-bromosuccinimide (NBS).
- Protection: The resulting compound is then treated with di-tert-butyl dicarbonate (Boc₂O) in an organic solvent to introduce the Boc protecting group .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of indole derivatives, including this compound. Research indicates that compounds with halogen substitutions on the indole ring exhibit enhanced cytotoxicity against various cancer cell lines. For instance, derivatives containing similar functional groups have shown promising results in inhibiting tumor growth in vitro .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, halogenated indoles have been shown to possess lower minimum inhibitory concentrations (MICs), indicating their effectiveness as antimicrobial agents. For example, compounds structurally related to this compound have reported MIC values as low as 0.25 µg/mL against MRSA .
The biological activity of this compound is largely attributed to its ability to interact with biological targets through substitution reactions facilitated by the halogen atoms on its structure. The presence of the Boc group allows for selective deprotection and subsequent functionalization, enabling researchers to tailor the compound for specific biological applications .
Case Studies and Research Findings
Study | Compound Tested | Activity | MIC Value | Notes |
---|---|---|---|---|
Study 1 | This compound | Antimicrobial | ≤ 0.25 µg/mL | Effective against MRSA |
Study 2 | Halogenated indoles | Anticancer | Varies | Enhanced cytotoxicity observed |
Study 3 | Indole derivatives | Antiviral | Not specified | Potential for further exploration |
Properties
IUPAC Name |
tert-butyl 3-bromo-6-chloroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZPVBVOSNRGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191235 | |
Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-36-2 | |
Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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